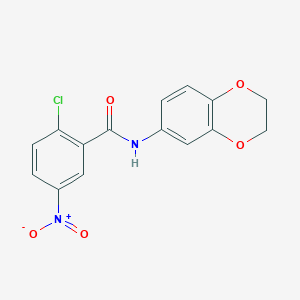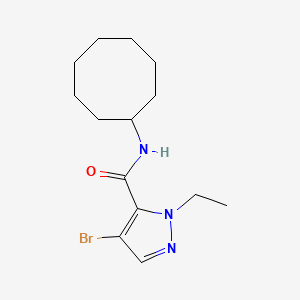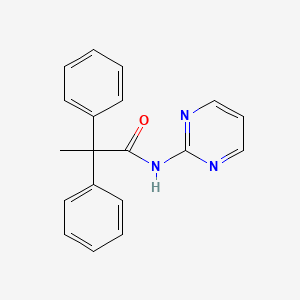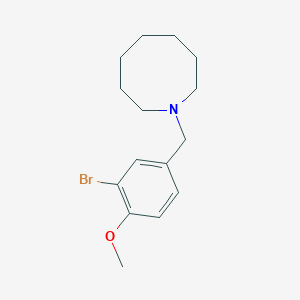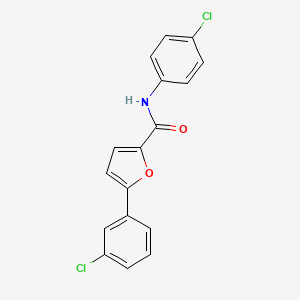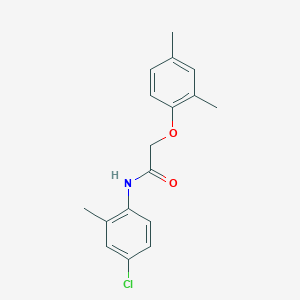
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as Clofibric acid, is a synthetic compound that belongs to the fibrate class of drugs. It is widely used in scientific research for its various biochemical and physiological effects.
作用機序
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a reduction in plasma triglyceride and cholesterol levels.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid has various biochemical and physiological effects, including reducing plasma triglyceride and cholesterol levels, increasing high-density lipoprotein (HDL) cholesterol levels, and decreasing low-density lipoprotein (LDL) cholesterol levels. It also has anti-inflammatory and anticancer properties.
実験室実験の利点と制限
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid in lab experiments is its well-established mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid in scientific research. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further research is needed to better understand the anti-inflammatory and anticancer properties of N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid and its potential use in the treatment of these conditions.
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid is a synthetic compound that has various biochemical and physiological effects. It has been extensively used in scientific research for its potential use in the treatment of hyperlipidemia, anti-inflammatory and anticancer properties. Its well-established mechanism of action and safety profile make it a valuable tool for lab experiments. Further research is needed to explore its potential use in the treatment of NAFLD, Alzheimer's disease, and other conditions.
合成法
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid can be synthesized by the reaction of 4-chloro-2-methylphenylamine with 2,4-dimethylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid has been extensively used in scientific research for its various biochemical and physiological effects. It has been studied for its potential use in the treatment of hyperlipidemia, a condition characterized by high levels of lipids in the blood. It has also been studied for its anti-inflammatory and anticancer properties.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-6-5-14(18)9-12(15)2/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMQVSDECZCIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

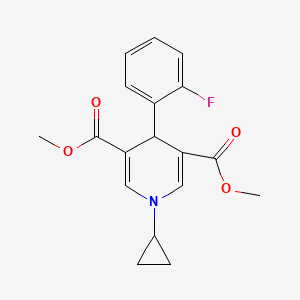
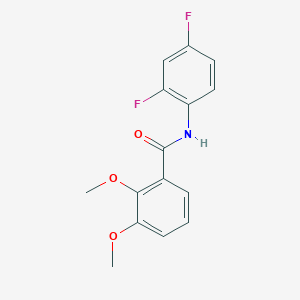

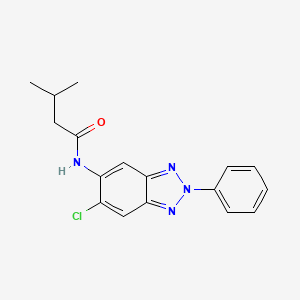
![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
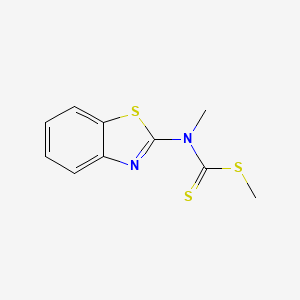
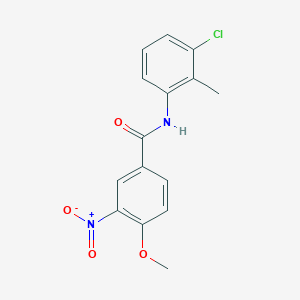
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
